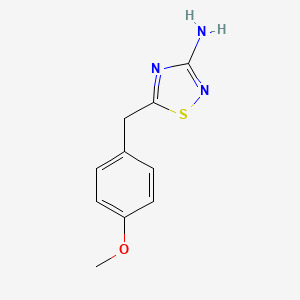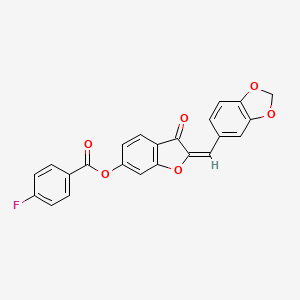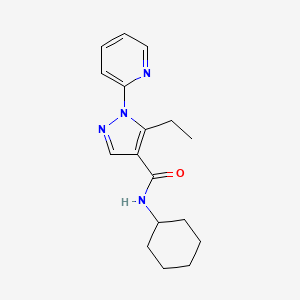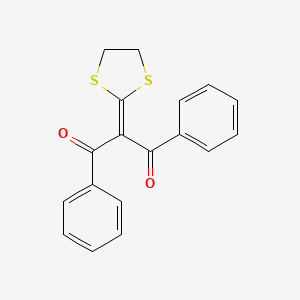
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Heptyl-3-(4-methoxybenzyl)-4H-1,2,4-triazole-5-one
- 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole
Uniqueness
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The methoxybenzyl group also contributes to its unique reactivity and potential biological activities.
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)13-15-9/h2-5H,6H2,1H3,(H2,11,13) |
InChI Key |
ADZRLNAEAFCNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
![Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)

![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B13369164.png)
![Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13369167.png)
![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![7-{[2-(Diethylamino)ethyl]amino}-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369188.png)
![7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13369190.png)



![3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369205.png)

